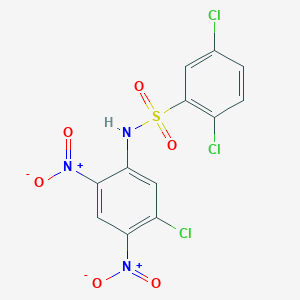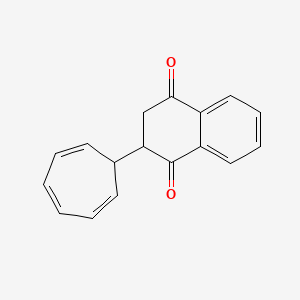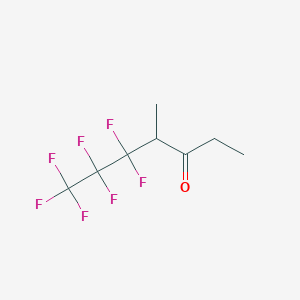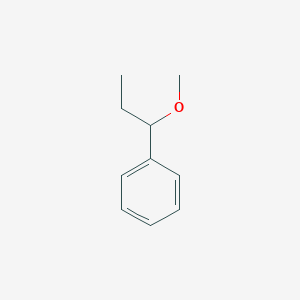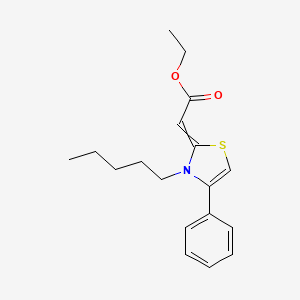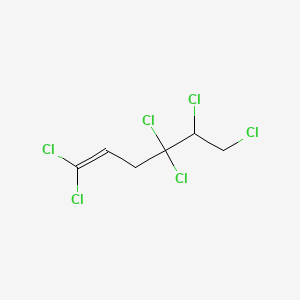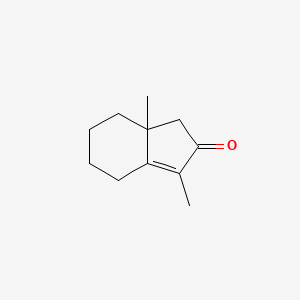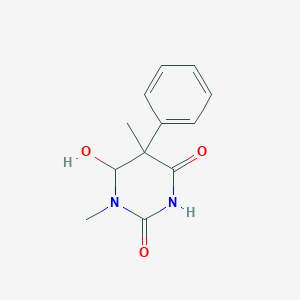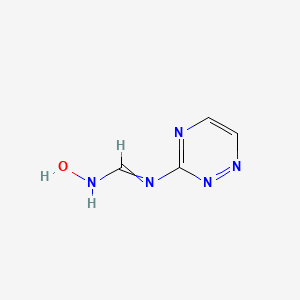![molecular formula C20H22ClNO4 B14595377 4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid CAS No. 61629-73-0](/img/structure/B14595377.png)
4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid is an organic compound with a complex structure It is characterized by the presence of a butanoic acid moiety attached to a phenyl ring, which is further substituted with a 5-chloro-2-methoxybenzamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted into its corresponding acid chloride. This intermediate is reacted with 4-aminophenethylamine to form the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide linkage can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 5-chloro-2-hydroxybenzamido derivative.
Reduction: Formation of 5-chloro-2-methoxybenzylamine derivative.
Substitution: Formation of 5-methoxy-2-substituted benzamido derivative.
Aplicaciones Científicas De Investigación
4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 5-chloro-2-methoxybenzamido group is crucial for its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- **4-(4-Chloro-2-m
Propiedades
Número CAS |
61629-73-0 |
|---|---|
Fórmula molecular |
C20H22ClNO4 |
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]butanoic acid |
InChI |
InChI=1S/C20H22ClNO4/c1-26-18-10-9-16(21)13-17(18)20(25)22-12-11-15-7-5-14(6-8-15)3-2-4-19(23)24/h5-10,13H,2-4,11-12H2,1H3,(H,22,25)(H,23,24) |
Clave InChI |
WAEDEGWSINFQQR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]-](/img/structure/B14595304.png)
